molecular formula C8H4ClF2N B1644805 2-Chloro-4,5-difluorophenylacetonitrile CAS No. 874285-22-0

2-Chloro-4,5-difluorophenylacetonitrile

Cat. No.: B1644805
CAS No.: 874285-22-0
M. Wt: 187.57 g/mol
InChI Key: OMDUVHDMGXUSLW-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorophenylacetonitrile is an organic compound with the molecular formula C8H4ClF2N. It is characterized by a phenyl ring substituted with chlorine and fluorine atoms, and a nitrile group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluorophenylacetonitrile typically involves the halogenation of phenylacetonitrile derivatives. One common method is the reaction of 4,5-difluorophenylacetonitrile with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation reactions. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-difluorophenylacetonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydroxyl substitution.

Major Products Formed:

  • Oxidation: 2-Chloro-4,5-difluorobenzoic acid or 2-Chloro-4,5-difluorophenone.

  • Reduction: 2-Chloro-4,5-difluorophenylamine.

  • Substitution: 2-Hydroxy-4,5-difluorophenylacetonitrile or 2-Methoxy-4,5-difluorophenylacetonitrile.

Scientific Research Applications

2-Chloro-4,5-difluorophenylacetonitrile is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties, including its role in drug discovery and development.

  • Industry: The compound is employed in the production of agrochemicals and advanced materials.

Mechanism of Action

2-Chloro-4,5-difluorophenylacetonitrile is structurally similar to other halogenated phenylacetonitriles, such as 2-Chloro-3,4-difluorophenylacetonitrile and 2-Bromo-4,5-difluorophenylacetonitrile. its unique combination of chlorine and fluorine atoms on the phenyl ring imparts distinct chemical and physical properties, making it particularly useful in specific applications.

Comparison with Similar Compounds

  • 2-Chloro-3,4-difluorophenylacetonitrile

  • 2-Bromo-4,5-difluorophenylacetonitrile

  • 2-Chloro-4-fluorophenylacetonitrile

  • 2-Bromo-3,4-difluorophenylacetonitrile

Properties

IUPAC Name

2-(2-chloro-4,5-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDUVHDMGXUSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275192
Record name 2-Chloro-4,5-difluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874285-22-0
Record name 2-Chloro-4,5-difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874285-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,5-difluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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